molecular formula C22H22BrNO4S2 B11678005 (5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678005
M. Wt: 508.5 g/mol
InChI Key: XEYOPDKLRCQDDU-UYRXBGFRSA-N
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Description

The compound “(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For this specific compound, the synthetic route might involve:

    Starting Materials: 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde, 3-ethyl-2-thioxo-1,3-thiazolidin-4-one.

    Reaction Conditions: The reaction is likely carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The bromine atom in the aromatic ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Many thiazolidinone derivatives exhibit antibacterial and antifungal properties.

    Anticancer Activity: Some compounds in this class have shown potential as anticancer agents.

Medicine

    Drug Development: Thiazolidinone derivatives are being explored for their potential as therapeutic agents for various diseases, including diabetes and inflammation.

Industry

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in the treatment of diabetes.

    Thiazoles: Another class of compounds with diverse biological activities.

Uniqueness

The unique structural features of “(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” include the presence of a bromine atom and the specific substitution pattern on the benzylidene moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H22BrNO4S2

Molecular Weight

508.5 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22BrNO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-17(23)20(18(12-15)26-3)28-10-9-27-16-7-5-14(2)6-8-16/h5-8,11-13H,4,9-10H2,1-3H3/b19-13-

InChI Key

XEYOPDKLRCQDDU-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCCOC3=CC=C(C=C3)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCCOC3=CC=C(C=C3)C)OC)SC1=S

Origin of Product

United States

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